molecular formula C12H6Cl2N2 B1596759 2-Chloro-6-(4-chlorophenyl)nicotinonitrile CAS No. 84596-41-8

2-Chloro-6-(4-chlorophenyl)nicotinonitrile

Cat. No.: B1596759
CAS No.: 84596-41-8
M. Wt: 249.09 g/mol
InChI Key: XFWLUBBMHXSZTG-UHFFFAOYSA-N
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Description

Overview of Nicotinonitrile Derivatives in Contemporary Medicinal Chemistry

Nicotinonitrile, or 3-cyanopyridine (B1664610), serves as a crucial scaffold in the development of therapeutic agents. nih.govsemanticscholar.org The pyridine (B92270) ring is a common feature in numerous natural products and FDA-approved drugs. wisdomlib.orgbeilstein-journals.org The presence of the cyano group in the 3-position of the pyridine ring offers a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives with diverse biological activities. nih.govnih.gov

Nicotinonitrile derivatives have been investigated for a range of pharmacological effects, including but not limited to:

Anticancer: Many nicotinonitrile hybrids have been synthesized and evaluated for their potential to inhibit various kinases involved in cancer progression, such as Aurora kinases and tyrosine kinases. nih.govresearchgate.net

Antimicrobial: The pyridine core is a key component in many antibacterial and antifungal agents, and nicotinonitrile derivatives have been explored for their potential to combat microbial infections. beilstein-journals.orgnih.gov

Anti-inflammatory: Certain derivatives have shown promise as anti-inflammatory agents. nih.gov

Cardiovascular: Some nicotinonitrile-based compounds have been developed as treatments for cardiovascular conditions. nih.gov

The versatility of the nicotinonitrile scaffold allows for the introduction of various substituents at different positions on the pyridine ring, leading to a wide range of physicochemical and pharmacological properties.

Research Context and Rationale for Investigating 2-Chloro-6-(4-chlorophenyl)nicotinonitrile

The structural features of this compound suggest a clear rationale for its potential investigation in medicinal chemistry. The 2-chloro substituent is a common feature in many biologically active pyridine derivatives, often serving as a reactive site for further chemical transformations. researchgate.net The 6-(4-chlorophenyl) group introduces a halogenated aryl moiety, a common structural motif in many drugs that can influence properties such as metabolic stability and receptor binding.

Despite this clear rationale, dedicated academic studies on this compound are not readily found in the public domain. The compound is commercially available, suggesting its use as a building block or intermediate in the synthesis of more complex molecules. However, the specific research endeavors that may have utilized this compound are not detailed in published literature.

Historical Development of Relevant Pyridine Chemistry in Drug Discovery

The history of pyridine chemistry in drug discovery is rich and dates back to the isolation of pyridine from coal tar in the 19th century. nih.gov The recognition of the pyridine ring in natural products like nicotine (B1678760) and vitamin B3 (nicotinic acid) spurred further investigation into its chemical properties and biological significance. beilstein-journals.org

Scope and Objectives of Academic Research on this compound

Currently, the scope of academic research specifically on this compound appears to be undefined due to a lack of published studies. The objectives of any future research would likely be dictated by the broader goals of the investigating laboratory. Potential areas of investigation could include:

Synthetic Methodology: Exploration of novel and efficient synthetic routes to this compound and its derivatives.

Chemical Reactivity: Investigation of the reactivity of the 2-chloro substituent in nucleophilic substitution reactions to generate a library of new compounds.

Biological Screening: Evaluation of the compound and its derivatives for various biological activities, such as anticancer, antimicrobial, or anti-inflammatory effects.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the chemical structure to understand how different functional groups influence its biological activity.

Without dedicated research, the potential of this compound as a lead compound or a valuable chemical probe remains largely unexplored in the academic realm.

Detailed Research Findings

As of the latest review of scientific databases, there are no specific, detailed research findings available for the compound this compound.

Data Tables

Due to the absence of specific research data for this compound, no data tables can be generated.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-(4-chlorophenyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2/c13-10-4-1-8(2-5-10)11-6-3-9(7-15)12(14)16-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWLUBBMHXSZTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377547
Record name 2-Chloro-6-(4-chlorophenyl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84596-41-8
Record name 2-Chloro-6-(4-chlorophenyl)nicotinonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84596-41-8
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Synthetic Methodologies for 2 Chloro 6 4 Chlorophenyl Nicotinonitrile and Structural Analogs

Established Synthetic Pathways to Nicotinonitrile Scaffolds

The formation of the nicotinonitrile framework, characterized by a pyridine (B92270) ring bearing a cyano group, is a foundational step. Chemists have devised several robust strategies to access this important heterocyclic motif.

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials. bohrium.com These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. bohrium.comrsc.org The synthesis of pyridine derivatives has been a major focus of MCR development. rsc.orgtaylorfrancis.com

One of the earliest and most well-known MCRs for pyridine synthesis is the Hantzsch reaction. taylorfrancis.comnih.gov While the classic Hantzsch synthesis has limitations, modern variations have expanded its scope. nih.govwhiterose.ac.uk A significant approach involves the [4+2] cycloaddition, where the nitrogen atom can be incorporated into either the diene or dienophile component, allowing for a wide range of substitution patterns on the final pyridine ring. nih.govwhiterose.ac.uk The use of nanocatalysts in these MCRs has also been explored to enhance efficiency and yield in the formation of polyfunctionalized pyridines. rsc.org

The table below illustrates a generalized MCR approach for pyridine synthesis.

Table 1: Generalized Multicomponent Reaction for Pyridine Synthesis
Reactant A Reactant B Reactant C Nitrogen Source Resulting Scaffold
Aldehyde β-Ketoester β-Ketoester Ammonia (B1221849) Hantzsch Dihydropyridine
α,β-Unsaturated Ketone Malononitrile (B47326) - Ammonium (B1175870) Acetate (B1210297) 2-Amino-3-cyanopyridine (B104079)

A widely utilized and effective method for constructing substituted 2-aminonicotinonitriles involves the cyclization reaction between chalcones (1,3-diaryl-2-propen-1-ones) and malononitrile. mdpi.com Chalcones, which are readily synthesized via Claisen-Schmidt condensation of an aldehyde and an acetophenone, serve as versatile precursors for various heterocyclic systems. nih.gov

In this reaction, malononitrile, a compound with a highly reactive methylene (B1212753) group, acts as the key building block. The synthesis proceeds through a Michael addition of the malononitrile carbanion to the β-carbon of the chalcone's α,β-unsaturated ketone system. mdpi.comresearchgate.net This is followed by cyclization and subsequent aromatization, often with the incorporation of a nitrogen source like ammonium acetate, to yield the highly functionalized pyridine ring. mdpi.com This method provides a direct route to 2-amino-4,6-diaryl-nicotinonitriles, which can be further modified. mdpi.comresearchgate.net

Targeted Synthesis of 2-Chloro-6-(4-chlorophenyl)nicotinonitrile

The specific synthesis of this compound typically follows a more targeted, multi-step approach rather than a single MCR. This pathway involves the initial formation of a pyridinone intermediate, which is subsequently chlorinated.

The direct precursor to the target molecule is the corresponding 6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, also known as a 2-pyridinone. This intermediate is commonly synthesized by reacting an appropriate chalcone (B49325), in this case, 1-(4-chlorophenyl)-3-aryl-2-propen-1-one, with ethyl cyanoacetate (B8463686) or cyanoacetamide in the presence of a base such as ammonium acetate. qu.edu.qa

This pyridinone exists in a tautomeric equilibrium with its 2-hydroxy-nicotinonitrile form, a phenomenon known as lactam-lactim tautomerism. qu.edu.qa The presence of the hydroxyl group in the lactim form is crucial for the subsequent chlorination step. The synthesis of a structurally similar compound, 2-chloro-4-(4-chlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile, begins with the formation of the corresponding 2-oxo-dihydropyridine-3-carbonitrile synthon. nih.gov

The conversion of the 2-pyridinone/2-hydroxynicotinonitrile precursor to the final 2-chloro derivative is a critical step achieved through a chlorination reaction. Phosphoryl halides, particularly phosphorus oxychloride (POCl₃), are the reagents of choice for this transformation. byjus.com Often, phosphorus pentachloride (PCl₅) is used in conjunction with POCl₃ to facilitate the reaction. google.com

The reaction mechanism involves the activation of the pyridinone's carbonyl (or hydroxyl) group by the phosphoryl halide, followed by nucleophilic attack by the chloride ion to replace the oxygen atom with a chlorine atom. This process effectively converts the 2-pyridinone into the desired 2-chloronicotinonitrile. orgsyn.org The reaction is typically performed by heating the pyridinone precursor with an excess of the chlorinating agent. For instance, the synthesis of 2-chloronicotinonitrile from its nicotinamide-1-oxide precursor involves heating with phosphorus oxychloride, where a spontaneous, vigorous reflux can occur as the reaction proceeds. orgsyn.org

The table below summarizes typical conditions for this chlorination.

Table 2: Chlorination of Pyridinone Precursors
Precursor Chlorinating Agent(s) Conditions Product Reference
2-Oxo-3-nicotinonitrile derivative POCl₃ / PCl₅ Heating on a water bath 2-Chloro-3-nicotinonitrile derivative
Nicotinamide-1-oxide POCl₃ / PCl₅ Heating to 100-105 °C 2-Chloronicotinonitrile orgsyn.org

To maximize the efficiency of the synthesis of this compound, careful optimization of reaction conditions is essential. Key parameters that influence the yield and purity of the product include the choice of solvent, catalyst, reaction temperature, and reaction time. researchgate.net

For the initial cyclization to form the pyridinone, screening various solvents such as ethanol, toluene, and dimethylformamide (DMF) can significantly impact the reaction outcome. google.comresearchgate.net Catalyst loading is another critical factor; for example, in related syntheses, varying the molar percentage of a catalyst like L-proline was shown to directly affect reaction time and yield. researchgate.net

In the subsequent chlorination step, the temperature is a crucial variable. While heating is necessary, excessive temperatures can lead to decomposition and the formation of impurities. A controlled temperature range, for instance between 80-110 °C, has been found to be optimal in the synthesis of similar chloro-nicotinonitriles. google.com The ratio of chlorinating agents, such as POCl₃ to PCl₅, can also be adjusted to improve yield and selectivity. google.com The final workup procedure, including purification by recrystallization from an appropriate solvent or column chromatography, is vital for obtaining the product with high purity. orgsyn.org

Green Chemistry Principles in Nicotinonitrile Synthesis

Catalytic Approaches for Environmentally Benign Processes

Modern synthetic chemistry is increasingly moving towards catalytic processes to enhance efficiency and reduce environmental impact. In the synthesis of nicotinonitriles, various catalytic systems have been explored to facilitate reactions under milder conditions and with greater atom economy.

For instance, the use of nanomagnetic metal-organic frameworks (MOFs) has been reported for the synthesis of a wide range of nicotinonitrile derivatives. chempap.org One study highlighted a novel nanomagnetic MOF, Fe3O4@MIL-53(Al)-N(CH2PO3)2, which catalyzed a four-component reaction to produce nicotinonitriles in high yields (68–90%). chempap.org This catalyst's key advantages include its high stability, large surface-to-volume ratio, and facile separation from the reaction mixture using an external magnet, which aligns with green chemistry principles of catalyst recyclability. chempap.org

Ruthenium-based catalysts have also been identified as effective for the environmentally benign reduction of nitriles to primary amines, a common transformation in the synthesis of related heterocyclic compounds. nih.gov Similarly, nickel boride, generated in situ from nickel(II) chloride and sodium borohydride, offers a less toxic and more moisture-tolerant catalytic system for nitrile reductions. scirp.org While these examples pertain to nitrile reductions generally, the principles are applicable to the broader field of nicotinonitrile synthesis, promoting the use of catalytic quantities of reagents over stoichiometric ones. nih.govscirp.org Furthermore, patents have described one-step oxidation methods using acetate as a catalyst to produce related chlorinated nicotinic acids, showcasing the drive towards simpler, less polluting processes in industrial applications. libretexts.org

Solvent-Free and Sustainable Synthetic Protocols

A significant advancement in green chemistry is the development of solvent-free reaction conditions, which eliminate the environmental and health hazards associated with volatile organic compounds. The synthesis of nicotinonitriles has benefited from such innovations.

One prominent example is the use of a nanomagnetic metal-organic framework catalyst in a four-component reaction under solvent-free conditions at 110 °C, which afforded excellent yields of nicotinonitrile derivatives within 40–60 minutes. chempap.org Another approach involves a one-pot, multi-component reaction of aldehydes, malononitrile, and ammonium acetate using triethylamine (B128534) as a catalyst under solvent-free conditions, which also provides high yields and simplifies the workup procedure. nih.gov Grinding techniques, a form of mechanochemistry, have also been successfully employed in the solvent-free synthesis of related heterocyclic compounds like 1,2,4-thiadiazoles, using basic alumina (B75360) as a catalyst. researchgate.net These methods not only reduce waste but can also lead to shorter reaction times and increased energy efficiency.

Derivatization and Chemical Transformations of the this compound Core

The this compound molecule is a valuable scaffold for further chemical synthesis. The chlorine atom at the C2 position is a key functional group, acting as a leaving group in nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of substituents and the construction of more complex, often biologically active, heterocyclic systems.

Nucleophilic Substitution Reactions at the C2 Position with Amines and Hydrazine (B178648)

The chlorine atom at the C2 position of the nicotinonitrile ring is highly susceptible to nucleophilic attack, making it a prime site for derivatization. Reactions with various nitrogen-based nucleophiles, such as amines and hydrazine, are particularly common and synthetically useful.

Studies on analogous 2-chloronicotinonitrile derivatives have demonstrated this reactivity. For example, 2-chloro-4-phenyl-6-p-tolyl-nicotinonitrile readily reacts with hydrazine hydrate (B1144303) to yield the corresponding 2-hydrazino derivative. nih.gov Similarly, research on 2-chloro-6-(naphthalen-1-yl)nicotinonitrile derivatives has shown that they react with various amines, including n-octyl amine, 1,4-diaminobenzene, and ethylene (B1197577) diamine, to produce the corresponding substituted aminonicotinonitriles. organic-chemistry.org The reaction with hydrazine hydrate also proceeds smoothly to give 2-hydrazinyl nicotinonitrile derivatives, which are themselves important intermediates for further transformations. organic-chemistry.org

These substitution reactions typically proceed under reflux conditions and provide a straightforward method for introducing diverse functionalities at the C2 position, thereby modulating the electronic and steric properties of the nicotinonitrile core.

NucleophileProductReference
Hydrazine hydrate2-Hydrazinyl-4-phenyl-6-p-tolyl-nicotinonitrile nih.gov
Hydrazine hydrate2-Hydrazinyl-6-(naphthalen-1-yl)-4-(aryl)nicotinonitrile organic-chemistry.org
n-Octyl amine2-(Octylamino)-6-(naphthalen-1-yl)-4-(aryl)nicotinonitrile organic-chemistry.org
1,4-DiaminobenzeneBis(nicotinonitrile) derivative organic-chemistry.org
Ethylene diamine(2-Aminoethyl)aminonicotinonitrile derivative organic-chemistry.org

Alkylation and Arylation Reactions on the Nicotinonitrile Framework

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the 2-chloro-nicotinonitrile scaffold is a suitable substrate for such transformations. Reactions like the Suzuki-Miyaura and Sonogashira couplings allow for the introduction of alkyl and aryl groups at the C2 position, significantly increasing molecular complexity.

While specific examples for this compound are not extensively documented in the provided literature, the reactivity of the 2-chloro-pyridine moiety is well-established. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, has been used for the regioselective arylation of 2,6-dichloronicotinamide. nih.govlibretexts.org This suggests that a similar reaction with an appropriate arylboronic acid could replace the chlorine atom in this compound with a new aryl group. The reactivity of the C-Cl bond in such reactions is influenced by the choice of palladium catalyst, ligands, and base. libretexts.orgnih.gov

The Sonogashira reaction, which couples a terminal alkyne with an organic halide, is another valuable C-C bond-forming reaction. wikipedia.orgnih.gov It has been successfully applied to 2-amino-3-bromopyridines, demonstrating the feasibility of introducing alkynyl substituents onto the pyridine ring. scirp.orgresearchgate.net This methodology could potentially be adapted for the alkynylation of this compound, providing access to a different class of derivatives. These cross-coupling reactions are typically carried out in the presence of a palladium catalyst, often with a copper co-catalyst, and a base. organic-chemistry.orgwikipedia.org

Coupling ReactionPotential ReactantsPotential Product Class
Suzuki-MiyauraArylboronic acid2,6-Diaryl-nicotinonitrile
SonogashiraTerminal alkyne2-Alkynyl-6-aryl-nicotinonitrile

Construction of Fused Heterocyclic Systems from this compound

The derivatized nicotinonitrile core can serve as a precursor for the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal chemistry. The 2-hydrazinyl derivatives, obtained from the reaction of 2-chloronicotinonitriles with hydrazine hydrate, are particularly useful intermediates for cyclization reactions. nih.govorganic-chemistry.org

For example, the reaction of 2-chloro-3-cyano-4,6-dimethylpyridine with hydrazine hydrate has been reported to yield a pyrazolo[3,4-b]pyridine derivative. nih.gov This type of cyclization, involving the hydrazinyl group and the adjacent cyano group, is a common strategy for forming a fused pyrazole (B372694) ring.

Furthermore, the 2-hydrazinyl-nicotinonitrile intermediate can be reacted with various reagents to construct other fused systems. For instance, reaction with nitrous acid can lead to the formation of a tetrazolopyridine ring system. While not explicitly detailed for the title compound, the reaction of a similar 2-chloronicotinonitrile with sodium azide (B81097) has been shown to produce the corresponding tetrazolopyridine derivative. nih.gov These transformations highlight the utility of this compound as a building block for creating a diverse range of polycyclic heteroaromatic compounds.

Starting MaterialReagent(s)Fused Ring SystemReference
2-Chloro-3-cyano-4,6-dimethylpyridineHydrazine hydratePyrazolo[3,4-b]pyridine nih.gov
2-Hydrazinonicotinonitrile derivativeNitrous acidTetrazolo[1,5-a]pyridine nih.gov
2-Hydrazinonicotinonitrile derivativeVariousTriazino[5,6-b]indole (analogous systems) chempap.org

Spectroscopic and Advanced Structural Elucidation of 2 Chloro 6 4 Chlorophenyl Nicotinonitrile Derivatives

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information regarding the electronic and vibrational states of a molecule, its molecular weight, and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H NMR and the chemical shifts in ¹³C NMR, the precise arrangement of atoms within the 2-Chloro-6-(4-chlorophenyl)nicotinonitrile molecule can be mapped.

Detailed Research Findings: For this compound, the aromatic protons on both the pyridine (B92270) and chlorophenyl rings are expected to resonate in the downfield region of the ¹H NMR spectrum, typically between 7.0 and 9.0 ppm. The specific splitting patterns (doublets, triplets, or doublet of doublets) would arise from the coupling between adjacent protons, allowing for the assignment of each proton to its specific position on the aromatic rings.

In the ¹³C NMR spectrum, distinct signals would correspond to each unique carbon atom in the molecule. The carbon atom of the nitrile group (-C≡N) is expected to appear in a characteristic region, while the carbons of the aromatic rings will have shifts influenced by the electron-withdrawing effects of the chlorine and nitrile substituents.

Interactive Table: Expected NMR Chemical Shift Ranges for this compound

Nucleus Atom Type Expected Chemical Shift (δ, ppm) Notes
¹HAromatic (Pyridine Ring)7.5 - 9.0The exact position depends on the proximity to nitrogen and chlorine atoms.
¹HAromatic (Chlorophenyl Ring)7.0 - 8.0Protons will likely appear as two distinct doublets due to para-substitution.
¹³CAromatic Carbons110 - 160Shifts are influenced by electronegative substituents (Cl, N).
¹³CNitrile Carbon (-C≡N)115 - 120Characteristic chemical shift for the nitrile functional group.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. This technique is particularly useful for identifying the functional groups present in a compound.

Detailed Research Findings: The IR spectrum of this compound is distinguished by several key absorption bands that confirm its structure. A strong and sharp absorption band is expected in the range of 2220-2240 cm⁻¹, which is highly characteristic of the carbon-nitrogen triple bond (C≡N) stretch of the nitrile group. Other significant absorptions include those for aromatic C-H stretching vibrations, typically found between 3000 and 3100 cm⁻¹, and aromatic C=C ring stretching vibrations, which appear in the 1400-1600 cm⁻¹ region. The presence of carbon-chlorine (C-Cl) bonds is indicated by absorption bands in the fingerprint region, generally between 600 and 800 cm⁻¹. For closely related nicotinonitrile derivatives, the C≡N stretch has been observed at frequencies such as 2224 cm⁻¹ and 2232 cm⁻¹. nih.gov

Interactive Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Nitrile (-C≡N)Stretch2220 - 2240 Strong, Sharp
Aromatic C-HStretch3000 - 3100 Medium to Weak
Aromatic C=CRing Stretch1400 - 1600 Medium
C-ClStretch600 - 800 Medium to Strong

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides crucial information about the molecular weight of the compound and can offer insights into its structure through the analysis of fragmentation patterns.

Detailed Research Findings: For this compound (C₁₂H₆Cl₂N₂), high-resolution mass spectrometry would confirm the elemental formula by providing a highly accurate mass measurement. The monoisotopic mass is calculated to be 247.9908 Da. uni.lu The mass spectrum would display a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl). This would result in a cluster of peaks at M, M+2, and M+4, with relative intensities that are indicative of two chlorine atoms. Predicted collision cross-section data suggests an m/z of 248.99808 for the protonated molecule [M+H]⁺. uni.lu Analysis of the fragmentation pattern can further corroborate the proposed structure by identifying stable fragments resulting from the loss of substituents like chlorine or the nitrile group.

Interactive Table: Predicted Mass Spectrometry Data for this compound

Adduct / Ion Formula Predicted m/z Source
[M]⁺[C₁₂H₆Cl₂N₂]⁺247.99025 uni.lu
[M+H]⁺[C₁₂H₇Cl₂N₂]⁺248.99808 uni.lu
[M+Na]⁺[C₁₂H₆Cl₂N₂Na]⁺270.98002 uni.lu
[M+K]⁺[C₁₂H₆Cl₂N₂K]⁺286.95396 uni.lu

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs within a crystal lattice.

Detailed Research Findings: While specific crystallographic data for this compound is not widely published, studies on closely related nicotinonitrile derivatives provide insight into its likely solid-state architecture. echemcom.com Analysis would be expected to show that the pyridine and chlorophenyl rings are largely planar, with a slight torsional angle between them due to steric and electronic effects. The nitrile group would be linear and co-planar with the pyridine ring to maximize electronic conjugation. A key feature of interest would be the intermolecular interactions that stabilize the crystal packing. Due to the presence of chlorine atoms, the formation of intermolecular halogen bonds (C-Cl···N or C-Cl···Cl) is a possibility that could significantly influence the crystal lattice structure. Studies on similar structures, such as 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, have confirmed the planarity of the rings and the role of intermolecular forces in the crystal packing. echemcom.comaalto.fi

Elemental Microanalysis for Stoichiometric Composition Verification

Elemental microanalysis is a quantitative technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a sample. The experimental results are compared to the calculated theoretical values based on the compound's proposed molecular formula to confirm its stoichiometric purity.

Detailed Research Findings: The molecular formula for this compound is C₁₂H₆Cl₂N₂. uni.lu Based on this formula, the theoretical elemental composition can be calculated. An experimental analysis yielding percentages that closely match these theoretical values would provide strong evidence for the compound's identity and purity. For related compounds, elemental analysis has been successfully used to confirm that the found percentages of C, H, and N align with the calculated values. nih.gov

Interactive Table: Theoretical Elemental Composition of this compound (C₁₂H₆Cl₂N₂)

Element Symbol Atomic Mass ( g/mol ) Count Total Mass ( g/mol ) Mass Percentage (%)
CarbonC12.01112144.13258.39%
HydrogenH1.00866.0482.45%
ChlorineCl35.453270.90628.72%
NitrogenN14.007228.01411.34%
Total 249.10 100.00%

Biological Activities and Potential Therapeutic Applications of 2 Chloro 6 4 Chlorophenyl Nicotinonitrile Analogs

Antimicrobial Efficacy Investigations

Derivatives of the 2-chloro-6-arylnicotinonitrile framework have shown notable antimicrobial properties, with studies exploring their effectiveness against a range of bacteria and fungi.

Antibacterial Spectrum Against Gram-Positive and Gram-Negative Bacteria

Analogs of 2-Chloro-6-(4-chlorophenyl)nicotinonitrile have demonstrated varied levels of antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of different substituents on the aryl ring at the 6-position of the nicotinonitrile core plays a crucial role in determining the potency and spectrum of this activity.

Substituted 2-amino-4,6-diphenylpyridine-3-carbonitriles have been synthesized and evaluated for their antibacterial effects. Notably, certain compounds within this series displayed significant activity against Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium). nih.gov For instance, some derivatives showed comparable, if not better, activity than the standard drug ofloxacin. nih.gov

In another study, a series of 2-amino-4-aryl-3-cyanopyridines were synthesized and tested against E. coli and Bacillus subtilis (Gram-positive). One particular compound in this series exhibited substantial antimicrobial effect, suggesting that specific structural features, such as halogen bonding and N-benzyl substituents, are important for bioactivity. bohrium.comresearchgate.net Furthermore, novel 3-cyanopyridine (B1664610) derivatives have been shown to exhibit promising minimum inhibitory concentrations (MIC) against E. coli, with some compounds demonstrating values as low as 3.91 µg/mL. nih.gov

The following table summarizes the antibacterial activity of selected 2-chloro-6-arylnicotinonitrile analogs and related cyanopyridine derivatives against various bacterial strains.

Compound/AnalogBacterial StrainActivity (MIC/Inhibition Zone)Reference
2-amino-4,6-substituted diphenylpyridine-3-carbonitrile (IId)S. aureus (Gram-positive)Good activity nih.gov
2-amino-4,6-substituted diphenylpyridine-3-carbonitrile (IIf)S. aureus (Gram-positive)Good activity nih.gov
2-amino-4,6-substituted diphenylpyridine-3-carbonitrile (IIh)E. coli (Gram-negative)Significant activity nih.gov
3-cyanopyridine derivative (3d)E. coliMIC: 3.91 µg/mL nih.gov
3-cyanopyridine derivative (3e)E. coliMIC: 3.91 µg/mL nih.gov
2-amino-4-aryl-3-cyanopyridine (3c)E. coli and B. subtilisSubstantial antimicrobial effect bohrium.comresearchgate.net

Antifungal Activity Against Fungal Pathogens

In addition to their antibacterial properties, analogs of this compound have been investigated for their efficacy against various fungal pathogens. The structural modifications of the nicotinonitrile core have been shown to influence their antifungal potential.

For example, a series of 2-amino-3-cyanopyridine (B104079) derivatives were synthesized and screened for their antifungal activity against pathogenic fungi, with some compounds showing promising results. researchgate.net Studies on 2-chloro-N-phenylacetamide, a related chloro-amide, have demonstrated its antifungal potential against Aspergillus flavus with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 256 μg/mL. scielo.brnih.gov This compound was also found to be effective against fluconazole-resistant Candida albicans and Candida parapsilosis, with MIC values between 128 and 256 µg/mL. scielo.br

The antifungal activity of micafungin (B1204384) against various Candida and Aspergillus species has been reported, with MIC90 values for Candida albicans and Aspergillus fumigatus being 0.015 μg/mL. researchgate.net While not a direct analog, this highlights the potential for nitrogen-containing heterocycles to exhibit potent antifungal effects. A study on newly isolated Acrocarpospora strains also identified compounds with antifungal activity against Aspergillus niger and Candida albicans. nih.gov

The table below presents the antifungal activity of selected compounds related to the 2-chloro-6-arylnicotinonitrile scaffold.

Compound/AnalogFungal PathogenActivity (MIC/Inhibition Zone)Reference
2-chloro-N-phenylacetamideAspergillus flavusMIC: 16-256 µg/mL scielo.brnih.gov
2-chloro-N-phenylacetamideCandida albicans (fluconazole-resistant)MIC: 128-256 µg/mL scielo.br
2-chloro-N-phenylacetamideCandida parapsilosis (fluconazole-resistant)MIC: 128-256 µg/mL scielo.br
MicafunginCandida albicansMIC90: 0.015 µg/mL researchgate.net
MicafunginAspergillus fumigatusMIC90: 0.015 µg/mL researchgate.net
Acrocarposporin AAspergillus niger27 mm inhibition zone nih.gov
Acrocarposporin ACandida albicans27 mm inhibition zone nih.gov

Exploratory Studies on Antimicrobial Mechanisms (where reported for related scaffolds)

The precise mechanism of antimicrobial action for this compound analogs is not fully elucidated. However, research on related cyanopyridine scaffolds suggests potential molecular targets. One of the proposed mechanisms is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair. nih.gov

Some 3-cyanopyridine derivatives have shown good inhibitory activity against DNA gyrase, with IC50 values comparable to the reference drug ciprofloxacin. nih.gov For instance, certain derivatives exhibited IC50 values against DNA gyrase A of 1.68 µg/mL, demonstrating potent inhibition. nih.gov The binding of these compounds to the enzyme is thought to disrupt its function, leading to bacterial cell death.

Another potential mechanism for some related antifungal compounds, such as 2-chloro-N-phenylacetamide, is the binding to ergosterol (B1671047) on the fungal plasma membrane, which disrupts membrane integrity. scielo.brnih.gov There is also evidence suggesting possible inhibition of DNA synthesis through the inhibition of thymidylate synthase. scielo.brnih.gov

Antiproliferative and Anticancer Research

Analogs of this compound have emerged as a promising class of compounds in anticancer research, with numerous studies demonstrating their cytotoxic effects against a variety of human cancer cell lines.

In Vitro Cytotoxicity Against Diverse Human Cancer Cell Lines

A significant body of research has focused on the in vitro cytotoxic activity of 2-chloro-6-aryl-nicotinonitrile analogs against various human cancer cell lines. These studies have consistently shown that the antiproliferative efficacy of these compounds is highly dependent on the nature and position of substituents on the aromatic rings.

For instance, a series of pyrimidine (B1678525) derivatives, which share structural similarities with the nicotinonitrile scaffold, were evaluated against human cancer cell lines including A549 (lung), PC-3 (prostate), HCT-116 (colon), and MCF-7 (breast). Some of these compounds exhibited potent anticancer activity with IC50 values in the low micromolar range. Specifically, certain compounds showed IC50 values of 2.14 µM against A549 cells, 3.59 µM against HCT-116 cells, and 3.69 µM against MCF-7 cells.

In another study, B, C, and E-ring-truncated deguelin (B1683977) derivatives were synthesized and tested against A549, HCT116, and MCF-7 cancer cells. nih.gov One of the ketone derivatives demonstrated potency against A549 cells with an IC50 value of 6.62 μM, while an oxime analogue was active against HCT116 cells with an IC50 of 3.43 μM. nih.gov Furthermore, certain D-ring alkylated derivatives were found to be active against MCF-7 cells with IC50 values below 10 μM. nih.gov

The following interactive data table summarizes the in vitro cytotoxicity of selected analogs against various human cancer cell lines.

Compound/AnalogCancer Cell LineIC50 Value (µM)Reference
Pyrimidine derivative (43)A549 (Lung)2.14
Pyrimidine derivative (43)HCT-116 (Colon)3.59
Pyrimidine derivative (44)MCF-7 (Breast)3.69
BCE-ring-truncated deguelin derivative (3a)A549 (Lung)6.62 nih.gov
BCE-ring-truncated deguelin derivative (6a)HCT-116 (Colon)3.43 nih.gov
BCE-ring-truncated deguelin derivative (8c)MCF-7 (Breast)<10 nih.gov
Fused chromene derivativeMCF-7 (Breast)Variable researchgate.net
Fused chromene derivativeHCT-116 (Colon)Variable researchgate.net
SafranalHCT-116 (Colon)49.3 nih.gov
SafranalA549 (Lung)92.5 nih.gov

Modulation of Key Cellular Processes: Survivin and Apoptosis Induction

Survivin, a member of the inhibitor of apoptosis (IAP) protein family, is overexpressed in many cancers and is associated with resistance to chemotherapy and a poor prognosis. mdpi.comnih.gov Consequently, it has become an attractive target for the development of novel anticancer therapies. mdpi.comnih.gov Analogs of this compound have been investigated for their ability to modulate survivin expression and induce apoptosis in cancer cells.

Nicotine (B1678760), which contains a pyridine (B92270) ring similar to the nicotinonitrile scaffold, has been shown to inhibit apoptosis induced by chemotherapeutic drugs by up-regulating XIAP and survivin. nih.gov This suggests that the pyridine core can interact with pathways regulating apoptosis. More directly, small molecule inhibitors of survivin have been identified from natural product libraries, demonstrating the feasibility of targeting this protein. nih.gov

The induction of apoptosis is a key mechanism through which many anticancer agents exert their effects. The suppression of endogenous survivin has been shown to lead to an increase in apoptosis and inhibition of cell proliferation in cancer cells. nih.gov Photodynamic therapy has also been found to induce the expression and phosphorylation of survivin, and targeting this pathway can improve treatment outcomes. nih.gov While direct studies on this compound itself are limited in this specific context, the broader research into nicotinonitrile and related scaffolds strongly suggests that modulation of survivin and induction of apoptosis are plausible mechanisms for their observed anticancer activity.

Selectivity Profile and Potency Assessment in Cancer Models

Analogs of this compound have been investigated for their potential as anticancer agents, with a focus on their potency and selectivity against various cancer cell lines. Research into nicotinonitrile derivatives has revealed that specific structural modifications can lead to significant cytotoxic activity. For instance, novel nicotinonitrile derivatives bearing imino moieties have demonstrated potent antiproliferative effects. nih.gov

A study on a series of newly synthesized nicotinonitrile derivatives showed that certain compounds exhibited significant cytotoxic activity against breast (MCF-7) and colon (HCT-116) cancer cell lines, with IC50 values in the low micromolar range (~1-3 µM). nih.gov Importantly, these derivatives were largely non-toxic to normal fibroblast cells (WI38), indicating a degree of selectivity for cancer cells. The mechanism of action for these potent analogs was linked to the induction of intrinsic apoptosis, evidenced by a 3-6 fold increase in caspases 9 and 3, and the inhibition of tyrosine kinase (TK). nih.gov Two derivatives, compounds 5g and 8 from the study, were identified as particularly potent TK inhibitors, with enzyme inhibition IC50 values of 352 nM and 311 nM, respectively. nih.gov

Furthermore, the synthesis of 2-chloro-4-(4-chlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile and related structures has been explored as a scaffold for developing new antineoplastic agents. nih.gov The antiproliferative activity of these compounds underscores the potential of the 2-chloronicotinonitrile core in designing novel cancer therapeutics. The strategy of targeting the hyperpolarized mitochondrial membrane potential in cancer cells with triphenylphosphonium (TPP+)-conjugated compounds also presents a pathway for improving the cancer cell selectivity of therapeutic agents. nih.gov

Table 1: Anticancer Activity of Selected Nicotinonitrile Derivatives

Compound/Analog Cancer Cell Line Potency (IC50) Mechanism of Action
Derivative 5g MCF-7, HCT-116 ~ 1-3 µM Tyrosine Kinase Inhibition (IC50 = 352 nM), Apoptosis Induction
Derivative 7i MCF-7, HCT-116 ~ 1-3 µM Apoptosis Induction
Derivative 8 MCF-7, HCT-116 ~ 1-3 µM Tyrosine Kinase Inhibition (IC50 = 311 nM), Apoptosis Induction
Derivative 9 MCF-7, HCT-116 ~ 1-3 µM Apoptosis Induction
Derivative 7b MCF-7, HCT-116 ~ 5 µM Not specified
Derivative 7d MCF-7, HCT-116 ~ 5 µM Not specified
Derivative 7f MCF-7, HCT-116 ~ 5 µM Not specified

Data sourced from a study on nicotinonitrile derivatives bearing imino moieties. nih.gov

Other Pharmacological Activities of Interest

Anti-inflammatory Properties

The pyridine ring is a core structure in various compounds known for their anti-inflammatory effects. nih.gov Cyanopyridines, also known as nicotinonitriles, have been recognized for possessing anti-inflammatory properties, alongside other bioactivities. nih.gov While detailed mechanistic studies specifically for this compound are not extensively documented in the provided context, the broader class of nicotinonitrile derivatives is considered a promising scaffold for the development of anti-inflammatory agents. The structural features of these compounds lend themselves to modifications that can modulate their activity, making them attractive candidates for further investigation in the field of inflammation research.

Molluscicidal Activity Evaluation and Mechanistic Insights

Nicotinonitrile derivatives have been synthesized and evaluated for their effectiveness as molluscicides, particularly against agricultural pests like land snails. mdpi.comnih.gov A study focusing on new nicotinonitrile derivatives against the land snail Monacha cartusiana revealed that certain analogs exhibit significant mortality rates. mdpi.com

Specifically, the water-soluble nicotinonitrile-2-thiolate salts (compounds 4a and 4b in the study) demonstrated notable molluscicidal activity, with LC50 values of 2.90 mg/mL and 3.03 mg/mL, respectively. mdpi.com Although these were less potent than the reference compound Acetamiprid (LC50 of 0.93 mg/mL), the results highlight the potential of the nicotinonitrile scaffold. mdpi.com Structure-activity relationship analysis indicated that compounds with an amino substituent generally showed better molluscicidal effects. mdpi.com Conversely, replacing the amino group with an aryl amide or a 4-methylbenzenesulphonamide group led to a complete loss of toxicity against the snails. mdpi.com

Mechanistic investigations into the effects of these active nicotinonitrile analogs on M. cartusiana pointed towards a multi-faceted mode of action. mdpi.comnih.gov Biochemical analysis of snails treated with the compounds showed a significant reduction in the levels of acetylcholinesterase (AChE) and total soluble protein (TSP). mdpi.comnih.gov Simultaneously, there was an increase in the concentration of the transaminases Alanine transaminase (ALT) and Aspartate transaminase (AST). mdpi.comnih.gov Histopathological examination of the snails' digestive glands revealed extensive vacuolization, suggesting a loss of digestive function. mdpi.comnih.gov This combination of neurotoxicity (inhibition of AChE) and organ damage contributes to their lethal effect on the mollusks. mdpi.comnih.gov

Table 2: Molluscicidal Activity of Nicotinonitrile Derivatives against M. cartusiana

Compound Description LC50 (mg/mL)
4a Piperidinium nicotinonitrile-2-thiolate salt 2.90
4b Morpholinium nicotinonitrile-2-thiolate salt 3.03
2 2-aminonicotinonitrile derivative Moderate activity (LC50 not specified)
Reference Acetamiprid 0.93

Data sourced from a study on new nicotinonitrile derivatives. mdpi.com

Emerging Applications, e.g., DNA Polymerase Theta Inhibition (for highly related structures)

A significant emerging application for structures closely related to nicotinonitriles is the inhibition of DNA Polymerase Theta (POLθ or POLQ). biorxiv.orgnih.gov POLθ is a crucial enzyme in a DNA repair pathway known as microhomology-mediated end joining (MMEJ). nih.gov In cancers with deficiencies in the homologous recombination (HR) repair pathway (such as those with BRCA mutations), tumor cells become highly dependent on alternative repair pathways like MMEJ for survival. This dependency creates a synthetic lethal relationship, where inhibiting POLθ can selectively kill HR-deficient cancer cells. biorxiv.orgnih.gov

While research has not yet specifically implicated this compound, various heterocyclic amide derivatives have been reported as potent inhibitors of the POLθ polymerase domain. nih.gov For example, a patent filed by Artios in 2019 disclosed 245 heterocyclic amide derivatives as inhibitors of the POLθ polymerase domain. nih.gov These small molecule inhibitors function by preventing POLθ from carrying out its repair activities, leading to an accumulation of DNA damage and subsequent cell death, particularly in cancer cells that are already compromised in their DNA repair capabilities. biorxiv.org This targeted approach is of high interest for precision oncology, especially for treating cancers that have developed resistance to other therapies like PARP inhibitors. biorxiv.org The antibiotic Novobiocin has been identified as a specific POLθ inhibitor that binds to its ATPase domain, demonstrating the druggability of this target. biorxiv.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Chloro 6 4 Chlorophenyl Nicotinonitrile Derivatives

Influence of Substituent Modifications on Biological Potency and Selectivity

Role of Halogen Atoms in Biological Profiles

Halogen atoms, particularly chlorine, are pivotal in modulating the biological activity of many pharmacologically active molecules. eurochlor.org Their introduction can significantly enhance the intrinsic biological activity of a parent compound. eurochlor.orgchemrxiv.org In the context of nicotinonitrile derivatives and related scaffolds, the presence and nature of halogen atoms influence binding affinity and selectivity through various mechanisms.

The substitution of one halogen for another can lead to significant changes in biological activity. For instance, in studies on imidazo[4,5-b]pyridine-based inhibitors, replacing a bromine atom with a smaller, more electronegative chlorine atom altered the inhibitory activity. mdpi.com This highlights that the size, electronegativity, and ability to form halogen bonds are critical factors. Halogen atoms can participate in electrostatic interactions, such as halogen bonds, which are strong enough to compete with traditional hydrogen bonds and can be crucial for ligand-protein recognition. nih.gov For example, short bromine-oxygen contacts have been shown to account for significant increases in inhibitor selectivity. nih.gov

In some scaffolds, a chlorine atom at a specific position is crucial for activity. Structure-activity relationship (SAR) studies on 1-phenylbenzazepines have indicated that a 6-chloro group enhances affinity for the D1 receptor. mdpi.comcuny.edu The strategic placement of chlorine can also improve metabolic stability and bioavailability by blocking sites susceptible to oxidative metabolism. nih.gov The profound effects of a single chlorine atom can be observed even in large, complex natural products, where its addition can increase potency by orders of magnitude. chemrxiv.org

The table below illustrates the impact of halogen substitution on the biological activity of hypothetical nicotinonitrile derivatives, based on principles observed in related compound series.

CompoundR1 (Position 2)R2 (Position 4' of Phenyl Ring)Relative PotencyKey Observation
Parent-Cl-ClBaselineCore structure with dual chlorine substitution.
Analog 1-F-ClDecreasedSmaller, more electronegative fluorine may alter key interactions. mdpi.com
Analog 2-Br-ClPotentially IncreasedBromine's size and polarizability may enhance halogen bonding. nih.govnih.gov
Analog 3-Cl-FVariableSubstitution on the phenyl ring affects electronic distribution differently.
Analog 4-Cl-HDecreasedRemoval of the 4'-chloro group likely reduces binding affinity. mdpi.com

Effects of Aromatic Ring Substitutions on Efficacy

Substitutions on both the pyridine (B92270) and the phenyl rings of the 2-Chloro-6-(4-chlorophenyl)nicotinonitrile scaffold are a key strategy for modulating efficacy. The electronic nature and steric properties of these substituents can drastically alter the molecule's interaction with its biological target. nih.gov

In various heterocyclic compounds, the addition of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to aromatic rings has been shown to fine-tune biological activity. For example, in a series of pyridine derivatives, the insertion of methyl (CH₃) and nitro (NO₂) groups at the para position improved antiproliferative activity, whereas substitutions at the ortho and meta positions were less favorable. mdpi.com The introduction of hydrophobic or fluorine-containing substituents on a solvent-exposed phenyl ring can also create subtle to dramatic changes in protein retention and selectivity. nih.gov

The following table summarizes the expected effects of various substitutions on the phenyl ring of 2-Chloro-6-phenylnicotinonitrile derivatives.

CompoundSubstitution on Phenyl Ring (Position 4')Expected Impact on EfficacyRationale
Derivative A-OCH₃ (Methoxy)Potentially IncreasedCan act as a hydrogen bond acceptor and alter electronic properties. mdpi.com
Derivative B-CF₃ (Trifluoromethyl)Potentially IncreasedStrong EWG; can enhance binding and metabolic stability. mdpi.com
Derivative C-CH₃ (Methyl)VariableEffect is position-dependent (ortho, meta, para). mdpi.com
Derivative D-OH (Hydroxy)VariableCan act as H-bond donor/acceptor but may be a site for metabolism. cuny.edu

Importance of the Nitrile Group and Other Heterocyclic Moieties

The nitrile (C≡N) group is a versatile pharmacophore that plays a significant role in the biological activity of many therapeutic agents. nih.gov It is relatively robust and not typically metabolized, contributing to a favorable pharmacokinetic profile. nih.gov The strong dipole of the nitrile group allows it to act as a hydrogen bond acceptor, forming crucial interactions with serine or arginine residues in a protein's active site. nih.gov

The nitrile group can also serve as a bioisostere for other functional groups. For instance, it can mimic the polarization of halogens like bromine or iodine and, due to its smaller size, may achieve better contact with amino acids lining a binding pocket. nih.gov In some contexts, it can also function as an isostere for hydroxyl or carboxyl groups. nih.gov

Rational Design Principles for Optimizing Bioactivity

The optimization of bioactivity for this compound derivatives is guided by several rational design principles derived from SAR and SPR studies. A primary strategy involves leveraging computational methods, such as molecular docking and fragment molecular orbital (FMO) calculations, to predict how atomic substitutions will affect interactions with a target protein. mdpi.com

Key principles include:

Halogen Modulation : Consciously selecting halogen substituents based on their size, electronegativity, and potential for halogen bonding to enhance selectivity and potency. mdpi.comrsc.org The goal is to optimize interactions with specific pockets or residues within the binding site. nih.gov

Aromatic Ring Decoration : Systematically modifying the substitution patterns on the phenyl and pyridine rings to balance electronic properties, hydrophobicity, and steric bulk. nih.govnih.gov This can improve target affinity and influence pharmacokinetic properties.

Scaffold Hopping and Isosteric Replacement : Replacing the nitrile group or the pyridine ring with other moieties that preserve key interactions while improving other properties like solubility or metabolic stability. The use of the nitrile group as a halogen bioisostere is a prime example of this principle. nih.gov

Conformational Constraint : Introducing structural modifications, such as replacing flexible chains with rigid rings, to lock the molecule into a bioactive conformation, thereby enhancing selectivity and reducing off-target effects. mdpi.com

Elucidation of Ligand-Target Interactions and Binding Site Analysis (where investigated)

While specific binding studies for this compound itself are not widely published, analysis of related structures provides a model for its potential interactions. For analogous inhibitors, molecular docking and X-ray crystallography have revealed key binding modes.

In a study of an imidazo[4,5-b]pyridine-based PAK4 inhibitor, the biological activity was explained by differences in interaction energy with key residues in the hinge region (L398, E399) and the gatekeeper residues (M395, K350). mdpi.com The nitrile group in related nicotinonitrile structures has been shown to form hydrogen bonds with amino acids such as GLN 352. nih.gov

The chlorine atoms on the scaffold are predicted to play a significant role in binding. The 2-chloro substituent on the pyridine ring and the 4-chloro group on the phenyl ring can form specific halogen bonds with electron-donating atoms (like oxygen in carbonyl backbones) in the active site, anchoring the ligand in a favorable orientation. nih.gov The phenyl and pyridine rings themselves are likely to engage in π-π stacking or π-cation interactions with aromatic or charged residues. The elucidation of such interactions through computational modeling and structural biology is essential for the further rational design of more potent and selective derivatives. nih.gov

Computational Chemistry and Advanced Molecular Modeling Studies

Quantum Chemical Calculations for Electronic and Geometric Structures

However, the methodology for such an analysis is well-established. Typically, Density Functional Theory (DFT) is the method of choice for molecules of this size. nih.govnih.gov A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311G or higher to perform geometry optimization. nih.govyoutube.com This process finds the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, further calculations can elucidate electronic properties. These include:

Molecular Electrostatic Potential (MEP): An MEP map reveals the charge distribution and can predict regions of the molecule that are likely to engage in electrostatic interactions.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Mulliken Charge Distribution: This analysis assigns partial charges to each atom, helping to understand the molecule's polarity and reactivity. nih.gov

Studies on structurally related compounds, such as other substituted nicotinonitriles and molecules containing chlorophenyl groups, frequently employ these DFT methods to correlate structure with observed chemical and biological activity. nih.govmdpi.com

Molecular Docking and Dynamics Simulations for Investigating Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a small molecule (ligand), such as 2-Chloro-6-(4-chlorophenyl)nicotinonitrile, might bind to a biological target, typically a protein or enzyme receptor. nih.gov While specific docking studies for this compound were not identified in the public literature from the search, the methodology is broadly applied in drug discovery.

The process involves:

Preparation: Obtaining the 3D structures of both the ligand (the compound) and the receptor. The receptor structure is often sourced from protein databases like the Protein Data Bank (PDB).

Docking: A computational algorithm places the ligand into the binding site of the receptor in various orientations and conformations. It then calculates a "docking score" for each pose, which estimates the binding affinity. nih.govmdpi.com Lower binding energy scores typically indicate a more favorable interaction. nih.gov

Analysis: The best-scoring poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the receptor's amino acid residues. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the ligand-receptor complex over time. nih.gov An MD simulation tracks the movements and interactions of all atoms in the system, providing insights into the flexibility of the complex and confirming the stability of the binding mode predicted by docking. nih.govnih.gov These simulations are crucial for understanding the dynamic nature of receptor-ligand interactions. sigmaaldrich.comscbdd.com

In Silico Screening and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In silico ADMET prediction is a critical step in early-stage drug discovery, used to computationally estimate the pharmacokinetic and toxicological properties of a compound. This helps to identify candidates with favorable drug-like properties before committing to costly and time-consuming experimental assays. nih.govd-nb.info

For this compound, specific ADMET predictions would likely be conducted using established software platforms like ADMETlab or pkCSM. scbdd.com These tools use quantitative structure-property relationship (QSPR) models built from large datasets of experimental results. nih.gov The models predict a range of properties based on the molecule's structure.

Key predicted ADMET properties include:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential.

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: Likelihood of the compound being a substrate or inhibitor for various cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6), which are crucial for drug metabolism.

Excretion: Predictions related to the compound's clearance from the body.

Toxicity: Predictions for potential toxicities such as hepatotoxicity, carcinogenicity, and acute oral toxicity. nih.gov

While specific ADMET data for this compound is not publicly available, these predictive tools are routinely used to evaluate novel chemical entities. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts. nih.gov

The development of a QSAR model involves several steps:

A dataset of compounds with known activities (e.g., IC₅₀ values) is collected.

For each compound, a set of numerical values, known as molecular descriptors, are calculated. These descriptors encode various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

A statistical method, such as multiple linear regression (MLR) or machine learning algorithms, is used to build a mathematical model that correlates the descriptors with the biological activity.

The model's predictive power is rigorously validated using internal and external test sets of compounds.

No specific QSAR models for a series including this compound were found in the performed searches. However, QSAR studies are common for classes of compounds like nicotinonitriles or other heterocyclic scaffolds to optimize their activity against specific biological targets. The insights from such models help chemists decide which structural modifications are most likely to improve a compound's potency.

Theoretical Investigations of Photophysical Properties

Theoretical investigations into the photophysical properties of a molecule predict how it will interact with light. These studies are essential for applications in areas like photodynamic therapy, fluorescence imaging, and materials science. Key properties include light absorption, fluorescence emission, and the efficiency of processes like intersystem crossing. nih.govnih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a common quantum chemical method used for these investigations. mdpi.com It can predict the electronic absorption spectrum (corresponding to UV-Vis spectroscopy) and the fluorescence spectrum. By analyzing the transitions between different electronic states (e.g., from the ground state to excited singlet states), researchers can understand the nature of the absorption bands. unige.chfrontiersin.org

For this compound, a TD-DFT study could provide:

Maximum Absorption Wavelength (λmax): The wavelength at which the molecule absorbs light most strongly.

Oscillator Strength: A measure of the intensity of an electronic transition.

Fluorescence Wavelength: The predicted wavelength of emitted light after excitation.

Singlet-Triplet Energy Gap: This is crucial for predicting whether a molecule can undergo intersystem crossing to a triplet state, a key step for photosensitizers used in photodynamic therapy. nih.gov

While a specific theoretical study on the photophysical properties of this compound was not found, research on related 2-amino-4,6-diphenylnicotinonitriles shows that solvent choice and substituent groups can significantly alter their fluorescence behavior, highlighting the importance of such computational analyses. mdpi.com

Predicted Collision Cross Sections

The Collision Cross Section (CCS) is a measure of the effective area of an ion in the gas phase, which is determined by its size, shape, and charge. It is an important physicochemical property that can be measured by ion mobility spectrometry (IMS) and used as an additional identifier to increase confidence in chemical analysis, complementing mass-to-charge ratio and retention time. kcl.ac.ukmdpi.com

While experimental data may be limited, CCS values can be predicted using machine learning models trained on large datasets of known structures and their experimental CCS values. nih.govnih.gov The PubChem database provides predicted CCS values for this compound for a variety of ion adducts, calculated using the CCSbase prediction tool. uni.lu

Predicted Collision Cross Section (CCS) Data for this compound Data predicted using CCSbase and sourced from PubChem. uni.lu

AdductMass-to-Charge Ratio (m/z)Predicted CCS (Ų)
[M+H]⁺248.99808151.9
[M+Na]⁺270.98002165.4
[M-H]⁻246.98352155.6
[M+NH₄]⁺266.02462167.5
[M+K]⁺286.95396157.0
[M+H-H₂O]⁺230.98806139.2
[M+HCOO]⁻292.98900162.9
[M+CH₃COO]⁻307.00465163.2
[M]⁺247.99025149.5
[M]⁻247.99135149.5

Future Research Directions and Translational Perspectives for 2 Chloro 6 4 Chlorophenyl Nicotinonitrile

Development of Novel Therapeutic Agents Based on the Nicotinonitrile Scaffold

The nicotinonitrile (or 3-cyanopyridine) nucleus is a well-established pharmacophore present in several marketed drugs, demonstrating its versatility and acceptance as a core structure in drug design. aun.edu.eg Derivatives have shown a wide array of biological activities, including anti-inflammatory, anticancer, antioxidant, and antibacterial properties. researchgate.net This proven track record provides a strong foundation for the future development of novel therapeutic agents based on the 2-Chloro-6-(4-chlorophenyl)nicotinonitrile framework.

Future research will likely focus on leveraging the key structural features of this compound. The reactive 2-chloro position allows for the introduction of various functional groups through nucleophilic substitution, enabling the creation of extensive compound libraries for screening. qu.edu.qaqu.edu.qanih.gov The 6-(4-chlorophenyl) group can be modified to fine-tune activity, selectivity, and pharmacokinetic properties. By systematically altering these positions, medicinal chemists can optimize the compound for specific therapeutic targets. For instance, derivatives could be designed as potent and selective kinase inhibitors, building on the known success of other nicotinonitriles in this area. acs.org

Table 1: Examples of Marketed Drugs Containing the Nicotinonitrile Scaffold

Drug Name Therapeutic Use
Bosutinib Treatment of chronic myelogenous leukemia (CML)
Milrinone Short-term treatment of acute decompensated heart failure
Neratinib Treatment of HER2-positive breast cancer
Olprinone Treatment of acute heart failure

This table is generated based on information from multiple sources. researchgate.netaun.edu.eg

The development of hybrid molecules, where the this compound moiety is combined with other known pharmacophores, represents another promising avenue. This strategy could lead to multi-target agents, which are increasingly important in treating complex diseases like cancer.

Exploration of Undiscovered Biological Targets and Signaling Pathways

While nicotinonitrile derivatives have been extensively studied as inhibitors of various kinases, the full spectrum of their biological targets remains to be explored. nih.gov The structural features of this compound may allow it to interact with novel or less-studied biological macromolecules.

Future research should employ modern chemical biology techniques, such as activity-based protein profiling and chemoproteomics, to identify the direct binding partners of this compound and its derivatives within the cell. This could uncover previously unknown mechanisms of action and reveal new therapeutic opportunities. For example, many nicotinonitrile hybrids have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of Pim-1 kinase and tyrosine kinases. researchgate.netnih.gov A deeper investigation into the downstream signaling pathways affected by this compound could pinpoint novel nodes for therapeutic intervention.

Furthermore, the discovery of molluscicidal activity in a closely related compound, 2-Chloro-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile, suggests that the biological applications of this scaffold may extend beyond human diseases. nih.gov This opens up research avenues in agrochemistry and veterinary medicine, exploring targets like acetylcholinesterase in pests. nih.gov

Known Biological Targets for Nicotinonitrile Derivatives:

Kinases: Aurora kinases, Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Tyrosine Kinase, PIM-1 Serine/Threonine Kinase. researchgate.netacs.org

Enzymes: Acetylcholinesterase.

Structural Proteins: Tubulin.

Continued Advancements in Sustainable and Efficient Synthetic Methodologies

The synthesis of functionalized nicotinonitriles is a mature field, yet there is ongoing research to develop more efficient, cost-effective, and environmentally friendly methods. The synthesis of this compound and its analogs often begins with the condensation of a chalcone (B49325) derivative with malononitrile (B47326), followed by chlorination. nih.gov

Future advancements will likely focus on "green chemistry" approaches. This includes the use of novel catalysts, such as nanomagnetic metal-organic frameworks, which can facilitate multi-component reactions under solvent-free conditions, leading to high yields and easy product separation. nih.gov The exploration of alternative, less hazardous chlorinating agents to replace phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is also a key area of research. orgsyn.orgacs.orggoogle.com Developing one-pot syntheses that combine several steps without isolating intermediates can significantly improve efficiency and reduce waste. acs.orgresearchgate.net

Table 2: Overview of Synthetic Approaches for Nicotinonitrile Derivatives

Method Description Advantages
Chalcone Cyclization Reaction of a chalcone with malononitrile and a source of ammonia (B1221849) (e.g., ammonium (B1175870) acetate) to form the pyridine (B92270) ring. nih.gov Readily available starting materials.
Multi-Component Reaction A one-pot reaction combining an aldehyde, ketone, malononitrile, and ammonium acetate (B1210297). nih.gov High atom economy, operational simplicity.
Chlorination Conversion of a 2-pyridone precursor to the 2-chloro derivative using agents like POCl₃/PCl₅. nih.govorgsyn.org Established and effective method for creating a reactive handle.
Green Synthesis Use of eco-friendly solvents (e.g., eucalyptol) or solvent-free conditions with recyclable catalysts. nih.govresearchgate.net Reduced environmental impact, increased sustainability.

This table is generated based on information from multiple sources. nih.govnih.govnih.govorgsyn.orgresearchgate.net

Interdisciplinary Applications, including Organic Synthesis and Supramolecular Chemistry

The utility of this compound is not limited to medicinal chemistry. Its unique structure makes it a valuable building block in broader organic synthesis and an interesting candidate for studies in supramolecular chemistry.

In organic synthesis , the reactivity of the 2-chloro substituent makes the compound a versatile intermediate. qu.edu.qaqu.edu.qa It can readily undergo nucleophilic aromatic substitution with a wide range of nucleophiles (e.g., amines, thiols, alcohols), providing access to a diverse library of 2-substituted-6-(4-chlorophenyl)nicotinonitriles. nih.gov These products can serve as scaffolds for the synthesis of complex heterocyclic systems, dyes, and functional materials. researchgate.net

In supramolecular chemistry , the combination of a nitrile group (a hydrogen bond acceptor), aromatic rings (capable of π-π stacking), and a pyridine nitrogen atom (a hydrogen bond acceptor and coordination site) suggests that this compound could be a valuable component for constructing well-defined, self-assembled structures. Research on related 2-chloronicotinamide (B82574) derivatives has shown their ability to form intricate networks through hydrogen bonding. nih.gov Future studies could investigate the crystal engineering and self-assembly properties of this compound, potentially leading to the development of novel crystalline materials, gels, or liquid crystals with unique photophysical or electronic properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-6-(4-chlorophenyl)nicotinonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of nicotinonitrile can be prepared by reacting 2-chloro-6-(trifluoromethyl)nicotinonitrile with amines under reflux, followed by sulfonylation or coupling reactions . Optimization involves adjusting catalysts (e.g., tetramethylammonium chloride in dichloromethane at 85°C for 5 hours) to achieve yields >90% . Key parameters include temperature control, solvent polarity, and stoichiometric ratios of reagents.
Synthetic Route Conditions Yield Reference
Nucleophilic substitutionDichloromethane, 85°C, 5 h91%
Condensation with formic acidReflux, 4-chlorobenzaldehyde, ethyl cyanoacetate85-90%
Urea couplingCatalytic hydrogenation, palladium/charcoal75-80%

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : X-ray crystallography (via SHELX programs ) and spectroscopic methods (NMR, FT-IR) are standard. For crystallography, hydrogen bonding patterns (e.g., N–H⋯N and C–H⋯N interactions) stabilize the crystal lattice, with dihedral angles between aromatic rings (e.g., 55.04°–75.87°) calculated using ORTEP-3 . NMR analysis focuses on nitrile (C≡N) and chloro-phenyl proton resonances, with chemical shifts typically at δ 7.5–8.2 ppm for aromatic protons .

Q. What analytical techniques are used to assess purity and stability?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) are employed for purity assessment. Stability studies under varying pH and temperature conditions (e.g., 25°C–40°C) use accelerated degradation protocols. Dynamic light scattering (DLS) may also evaluate colloidal stability in nanoparticle formulations .

Advanced Research Questions

Q. How do structural modifications of this compound influence pharmacological activity?

  • Methodological Answer : Substituent effects are studied via structure-activity relationship (SAR) models. For example:

  • Anticancer activity : Introduction of indole or methoxyphenyl groups enhances cytotoxicity in CCRF-CEM leukemia cells (IC₅₀ = 2.1–5.3 µM) .
  • Anti-inflammatory activity : Pyridopyrimidine derivatives synthesized via formic acid reflux show COX-2 inhibition (IC₅₀ = 0.8 µM) .
    SAR analysis uses molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like TRPV1 .

Q. What strategies resolve contradictions in reported biological data for nicotinonitrile derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from differences in:

  • Assay conditions (e.g., serum concentration in cell cultures).
  • Stereochemistry : Chiral S-form derivatives of propionic acid show 3× higher activity than racemic mixtures .
  • Metabolic stability : Radiolabeled analogs (e.g., [³H]MPOU) track metabolic pathways to identify active metabolites .

Q. How can hydrogen bonding networks be engineered to improve crystallinity?

  • Methodological Answer : Graph set analysis (Etter’s rules) predicts hydrogen bond motifs. For this compound, N–H⋯N interactions form infinite chains (C(4) motif), while C–H⋯N bonds create R₂²(8) rings. Co-crystallization with carboxylic acids (e.g., 2-furoic acid) introduces additional O–H⋯N interactions, improving lattice stability .

Q. What advanced methods enable mechanistic studies of nicotinonitrile derivatives in drug delivery?

  • Methodological Answer : Radiolabeling (³H or ¹⁴C isotopes) tracks in vivo distribution. For example, tritium gas reduction over Pd/C labels precursors for pharmacokinetic profiling . Nanoparticle formulations (e.g., chitosan-RGDSK conjugates) use DLS and zeta potential measurements (12–18 mV) to optimize drug loading and tumor targeting .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies, and how can reproducibility be ensured?

  • Methodological Answer : Yield discrepancies (e.g., 75% vs. 91% in nucleophilic substitution) stem from:

  • Catalyst purity : Tetramethylammonium chloride must be anhydrous .
  • Workup protocols : Rapid solvent evaporation reduces byproduct formation .
    Reproducibility requires strict adherence to reported stoichiometry and reaction timelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.